1-(6-Methylpyrazin-2-yl)azepane
Description
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFKIRZWCYKROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrazin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methylpyrazine with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyrazin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The azepane and pyrazine rings can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Scientific Research Applications of 1-(6-Methylpyrazin-2-yl)azepane
This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring an azepane ring fused with a methyl-substituted pyrazine ring, gives it distinct chemical and biological properties, making it valuable in various applications.
Applications Overview
- Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is explored as a potential therapeutic agent due to its unique structural features. Novel azepane derivatives have been evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition .
- Industry: It is utilized in developing novel materials and chemical processes.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves cyclization of precursors under specific conditions, such as the reaction of 6-methylpyrazine with azepane derivatives in the presence of a catalyst. Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity, often including continuous flow reactors and advanced purification techniques.
This compound can undergo various chemical reactions:
- Oxidation: Forming corresponding oxides or other oxidized derivatives.
- Reduction: Yielding reduced forms of the compound, potentially altering its chemical properties.
- Substitution: The azepane and pyrazine rings can undergo substitution reactions, where functional groups are replaced with other substituents.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Pyrazinyl Piperidine/Azepane Derivatives
| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 930111-02-7 | 185–186.5 | High crystallinity |
| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | C₁₁H₁₅N₃O₂ | 886851-58-7 | 151–152 | Lower thermal stability |
| 1-(6-Methylpyrazin-2-yl)piperid-3-yl methanol | C₁₁H₁₇N₃O | 937795-91-0 | 68–70.5 | Reduced steric hindrance |
Table 2: Psychoactive Azepane Isomers vs. Piperidine Counterparts
Biological Activity
1-(6-Methylpyrazin-2-yl)azepane is a heterocyclic compound characterized by a unique structure that combines a seven-membered azepane ring with a pyrazine ring substituted at the 6-position with a methyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
Molecular Formula: C9H12N2
Molecular Weight: Approximately 164.21 g/mol
Structural Features:
- Contains both azepane and pyrazine rings.
- The methyl group at the 6-position enhances its biological activity.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit effectiveness against various bacterial strains. For instance, studies indicate that pyrazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Preliminary findings suggest potential antitumor effects, although specific studies on this compound are still needed. Similar azepane derivatives have been explored as anticancer agents due to their ability to interfere with cancer cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H12N2 | Contains both azepane and pyrazine rings |
| Azepane | C7H13N | Simple cyclic amine; used in drug synthesis |
| 6-Methylpyrazine | C7H8N2 | Known for flavoring; potential antimicrobial effects |
| N-Aryl Azepanes | Varies | Used in synthesis of non-fused N-aryl derivatives |
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, research on related compounds provides insights into its potential applications:
-
Antimicrobial Activity Study:
- A study demonstrated that pyrazine derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell death.
-
Anticancer Research:
- Research on azepane derivatives indicated their ability to inhibit tumor growth in vitro. These compounds were found to induce apoptosis in cancer cells by activating caspase pathways.
-
Pharmacological Interaction Studies:
- Interaction studies involving similar compounds have shown varying degrees of affinity for cytochrome P450 enzymes, suggesting that further investigation into the pharmacokinetic properties of this compound is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
